1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride
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Overview
Description
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structural features, which include a hexahydrobenzazocine core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride typically involves multiple steps. One common method starts with the cyclization of appropriate precursors to form the hexahydrobenzazocine core. This is followed by the introduction of the methyl group at the 3-position and the acetate group at the 8-position. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the cyclization and functionalization reactions. The process is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(3-methyl-2-butenyl)-2,6-methano-3-benzazocin-8-ol
- Pentazocine
Uniqueness
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride is unique due to its specific structural features and functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
23109-39-9 |
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Molecular Formula |
C15H20ClNO2 |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
(10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) acetate;hydrochloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-10(17)18-14-4-3-11-7-13-8-12(15(11)9-14)5-6-16(13)2;/h3-4,9,12-13H,5-8H2,1-2H3;1H |
InChI Key |
UQASHFLROBHAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(CC3CC2CCN3C)C=C1.Cl |
Origin of Product |
United States |
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